![molecular formula C24H32N2O6S B2642214 N-[2-(3,4-二氢异喹啉-2(1H)-基磺酰基)乙基]-3,4,5-三乙氧基苯甲酰胺 CAS No. 923108-32-1](/img/structure/B2642214.png)

N-[2-(3,4-二氢异喹啉-2(1H)-基磺酰基)乙基]-3,4,5-三乙氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

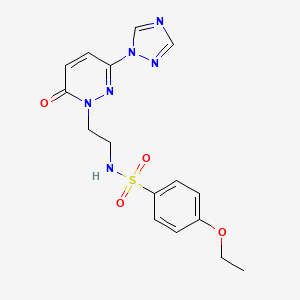

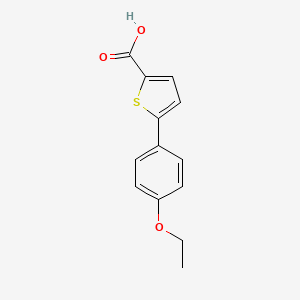

This compound is a benzamide derivative with an isoquinoline group attached via a sulfonyl linkage. Isoquinolines are a type of heterocyclic aromatic organic compound similar to quinoline . Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and any interesting structural features .Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the reactivity of the functional groups present. For example, the benzamide group might undergo reactions typical of amides, such as hydrolysis . The isoquinoline group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group might increase its polarity and affect its solubility in various solvents .科学研究应用

肿瘤细胞增殖

相关化合物 N-(4-(6,7-二甲氧基-3,4-二氢异喹啉-2(1H)-基)丁基)-2-(2-18F-氟乙氧基)-5-甲基苯甲酰胺 (18F-ISO-1) 的一个重要应用是使用 PET 成像评估肿瘤增殖。这项研究发现肿瘤中 18F-ISO-1 的摄取与 Ki-67 增殖标记物之间存在相关性,表明其在评估实体瘤增殖状态方面的潜力。未观察到任何不良影响,并且对正常器官的吸收剂量相对较小,允许安全给药 (Dehdashti 等人,2013)。

代谢物和转运蛋白介导的排泄

对类似化合物 (–)-N-{2-[(R)-3-(6,7-二甲氧基-1,2,3,4-四氢异喹啉-2-羰基)哌啶基]乙基}-4-氟苯甲酰胺 (YM758) 的研究确定了其在人尿液、血浆和粪便中的代谢物。这项研究提供了对这些代谢物的肾脏和肝脏摄取转运蛋白的见解,这对于了解药物的排泄和代谢途径至关重要 (Umehara 等人,2009)。

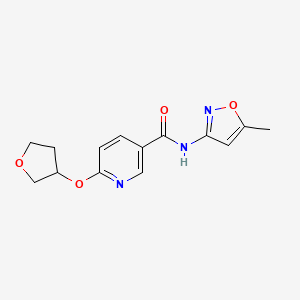

σ-2受体探针

另一个应用是在使用构象灵活的苯甲酰胺类似物(如 N-[4-(3,4-二氢-6,7-二甲氧基异喹啉-2(1H)-基)丁基]-2-甲氧基-5-甲基苯甲酰胺)开发 σ-2 受体探针中得到体现。这些化合物,特别是 [3H]RHM-1,对 σ2 受体表现出高亲和力,使其成为在体外研究这些受体的有用配体 (Xu 等人,2005)。

合成和可扩展性

在药物化学中,开发实用且可扩展的合成路线至关重要。例如,YM758 单磷酸酯(一种有效的 If 电流通道抑制剂)的合成经过优化,以避免不稳定的中间体和广泛使用氯化溶剂,使该工艺更适合大规模生产 (吉田等人,2014)。

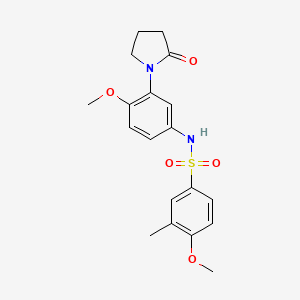

癌症研究中的抑制剂

3-(3,4-二氢异喹啉-2(1H)-基磺酰基)苯甲酸等化合物已被确定为 5 型 17-β-羟基类固醇脱氢酶 AKR1C3(乳腺癌和前列腺癌中的靶点)的有效且选择性抑制剂。这突出了相关化合物在开发新的癌症疗法中的作用 (Jamieson 等人,2012)。

作用机制

Target of Action

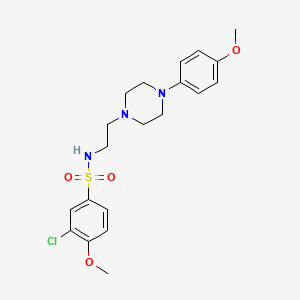

The compound contains a 1,2,3,4-tetrahydroisoquinoline moiety . Compounds with this structure have been found to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders . Therefore, the targets of this compound could be related to these biological systems.

Mode of Action

Compounds with a 1,2,3,4-tetrahydroisoquinoline structure are known to interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or modulating ion channels .

Biochemical Pathways

Without specific information, it’s challenging to determine the exact biochemical pathways this compound might affect. Given the biological activities associated with 1,2,3,4-tetrahydroisoquinoline compounds, it could potentially be involved in pathways related to neurotransmission, inflammation, or cellular proliferation .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the biological activities associated with 1,2,3,4-tetrahydroisoquinoline compounds, potential effects could include modulation of neurotransmission, inhibition of inflammatory responses, or alteration of cell proliferation .

安全和危害

未来方向

属性

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O6S/c1-4-30-21-15-20(16-22(31-5-2)23(21)32-6-3)24(27)25-12-14-33(28,29)26-13-11-18-9-7-8-10-19(18)17-26/h7-10,15-16H,4-6,11-14,17H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEXCHNYOZQFJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-triethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642134.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2642135.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2642137.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2642140.png)

![3-Chloro-5-(chloromethyl)-8-oxa-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B2642149.png)

![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-4-carboxylic acid](/img/structure/B2642153.png)